5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H21Cl2N5OS and its molecular weight is 426.36. The purity is usually 95%.
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Biological Activity
5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazolo[3,2-b][1,2,4]triazole core with a dichlorophenyl group and a methylpiperazine moiety. Its molecular formula is C20H19Cl2N5O2S, and it has a molecular weight of 452.36 g/mol. The structural complexity contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in neurotransmission and metabolic processes respectively.
- Receptor Modulation : The compound may interact with specific receptors on cell surfaces, leading to altered cellular responses.
- DNA/RNA Interaction : There is potential for this compound to influence gene expression through interactions with genetic material.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Escherichia coli | Weak to Moderate |
Staphylococcus aureus | Weak |
The compound's mechanism involves disrupting bacterial cell wall synthesis or function.
Enzyme Inhibition
The compound has shown promising results in inhibiting enzymes critical for various physiological processes:
- Acetylcholinesterase (AChE) : IC50 values indicate strong inhibitory activity compared to standard drugs.
Compound | IC50 (µM) |
---|---|
This compound | 0.63 ± 0.001 |
Standard (e.g., Thiourea) | 21.25 ± 0.15 |
This inhibition suggests potential applications in treating conditions like Alzheimer's disease.
Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells. Further research is required to elucidate the specific pathways involved.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antibacterial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antibacterial effects against multiple strains and reported significant inhibition rates for Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition Studies : A comprehensive analysis demonstrated that the compound effectively inhibits urease and AChE with competitive binding mechanisms .
- Toxicity Evaluation : Toxicological assessments indicated low cytotoxicity in mammalian cell lines at therapeutic concentrations, suggesting safety for potential clinical applications .
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N5OS/c1-3-14-21-18-25(22-14)17(26)16(27-18)15(24-8-6-23(2)7-9-24)12-5-4-11(19)10-13(12)20/h4-5,10,15,26H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEOFQIGJGKCMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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